Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
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Overview
Description
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a propynyl chain, which is further bonded to a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoropropynyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions . The reaction can be represented as follows:
Diethyl phosphite+Trifluoropropynyl halide→Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with nitrile oxides to form isoxazole derivatives.
Reduction Reactions: The triple bond in the propynyl chain can be reduced to form the corresponding alkene or alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cycloaddition: Aromatic nitrile oxides in the presence of a suitable catalyst are used for cycloaddition reactions.
Major Products
The major products formed from these reactions include substituted phosphonates, isoxazole derivatives, and reduced alkene or alkane derivatives .
Scientific Research Applications
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including heterocycles and fluorinated compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Agrochemistry: The compound is explored for its potential use in the synthesis of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Another fluorinated phosphonate with similar applications but different reactivity due to the presence of a different fluorinated group.
Uniqueness
This compound is unique due to its specific trifluoropropynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industrial applications .
Properties
Molecular Formula |
C7H10F3O3P |
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Molecular Weight |
230.12 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3,3,3-trifluoroprop-1-yne |
InChI |
InChI=1S/C7H10F3O3P/c1-3-12-14(11,13-4-2)6-5-7(8,9)10/h3-4H2,1-2H3 |
InChI Key |
KSPDHXSREUTSBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C#CC(F)(F)F)OCC |
Origin of Product |
United States |
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